molecular formula C6H6F6O2 B14637466 Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate CAS No. 53392-80-6

Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate

Cat. No.: B14637466
CAS No.: 53392-80-6
M. Wt: 224.10 g/mol
InChI Key: LROFEOMEAWUVKC-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate is an organic compound that belongs to the class of trifluoromethylated esters. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and stability. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate typically involves the esterification of 4,4,4-trifluoro-2-(trifluoromethyl)butanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethylated ester with similar chemical properties.

    4-(trifluoromethyl)phenol: A trifluoromethylated phenol with different functional groups but similar fluorine content.

Uniqueness

Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate is unique due to its multiple trifluoromethyl groups, which provide high stability and reactivity. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

53392-80-6

Molecular Formula

C6H6F6O2

Molecular Weight

224.10 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C6H6F6O2/c1-14-4(13)3(6(10,11)12)2-5(7,8)9/h3H,2H2,1H3

InChI Key

LROFEOMEAWUVKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(F)(F)F)C(F)(F)F

Origin of Product

United States

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